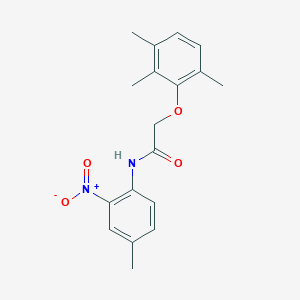![molecular formula C15H12Cl2N4O B255162 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)
9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action has been studied extensively. The biochemical and physiological effects of this compound have also been investigated, and it has been found to have certain advantages and limitations for laboratory experiments. In
科学研究应用
9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been explored for its potential use in the development of new drugs and drug delivery systems.
作用机制
The mechanism of action of 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the inhibition of specific enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is a protein involved in DNA replication and repair. These mechanisms of action have been studied extensively and have provided insights into the potential applications of this compound in various fields.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. It has been found to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. It has also been shown to have anti-cancer effects by inhibiting the activity of topoisomerase II, which is involved in cancer cell growth and proliferation. Additionally, this compound has been found to have anti-microbial effects by inhibiting the growth of certain bacteria and fungi.
实验室实验的优点和局限性
9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has certain advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize using a specific method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have a high degree of stability, which makes it suitable for long-term storage and use in experiments. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for the study of 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one. One direction is the further exploration of its anti-inflammatory, anti-cancer, and anti-microbial properties. Another direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be further studied for its potential use in the development of new drugs and drug delivery systems. Overall, the study of this compound has the potential to contribute to the development of new treatments and therapies for a variety of diseases and conditions.
合成方法
The synthesis of 9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the reaction of 2,4-dichlorobenzaldehyde with 3-amino-1,2,4-triazole in the presence of acetic anhydride. The resulting product is then reacted with 2-aminobenzamide in the presence of acetic acid to yield the final product. This synthesis method has been optimized to produce high yields of the compound and has been widely used in scientific research.
属性
分子式 |
C15H12Cl2N4O |
|---|---|
分子量 |
335.2 g/mol |
IUPAC 名称 |
9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C15H12Cl2N4O/c16-8-4-5-9(10(17)6-8)14-13-11(2-1-3-12(13)22)20-15-18-7-19-21(14)15/h4-7,14H,1-3H2,(H,18,19,20) |
InChI 键 |
WRDNTZOCAOVAOF-UHFFFAOYSA-N |
手性 SMILES |
C1CC2=C(C(N3C(=N2)N=CN3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
SMILES |
C1CC2=C(C(N3C(=N2)N=CN3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
规范 SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)


![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)

![1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)
![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![ethyl 2-[3-(furan-2-ylcarbonyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255103.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255106.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255107.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255108.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255109.png)